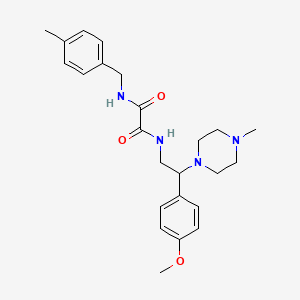
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O3 and its molecular weight is 424.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound notable for its complex oxalamide structure, which is significant in medicinal chemistry due to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and other diseases characterized by dysregulated cell signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is C22H27N5O5, with a molecular weight of approximately 441.49 g/mol. The presence of various functional groups, including methoxy, piperazine, and aromatic moieties, contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O5 |
| Molecular Weight | 441.49 g/mol |
| CAS Number | 906150-89-8 |
Research indicates that this compound acts as an inhibitor of ribosomal S6 kinase (RSK). RSK is involved in various cellular processes such as growth, survival, and proliferation. Inhibition of RSK can have therapeutic implications for cancer and other conditions associated with aberrant signaling pathways .
Binding Affinity and Interaction Studies
Interaction studies have employed techniques such as surface plasmon resonance (SPR) and molecular docking simulations to elucidate the binding mechanisms of this compound to target proteins like RSK. These studies reveal that the compound exhibits significant binding affinity, which is critical for its pharmacological effects .
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that compounds with similar oxalamide structures showed effective inhibition of RSK, suggesting that modifications to the piperazine ring could enhance selectivity and efficacy .
- Pharmacological Profiles : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anti-cancer agent. The specific mechanisms involve induction of apoptosis and cell cycle arrest .
- Comparative Analysis : A comparative study with structurally related compounds highlighted that variations in the methoxy and piperazine groups significantly influence biological activity, emphasizing the importance of structural optimization in drug design .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the oxalamide structure affect biological activity.
- In Vivo Studies : Conducting animal models to assess the therapeutic potential and safety profile.
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing cancer therapies.
Propiedades
IUPAC Name |
N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-18-4-6-19(7-5-18)16-25-23(29)24(30)26-17-22(28-14-12-27(2)13-15-28)20-8-10-21(31-3)11-9-20/h4-11,22H,12-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKXHTMJDLFTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













